molecular formula C16H28Cl2N2O2 B4164251 N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4164251
M. Wt: 351.3 g/mol
InChI Key: GGKHAGOFTPVVED-UHFFFAOYSA-N
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Description

N’-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, ether linkages, and a diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps. The process begins with the chlorination of 2,3-dimethylphenol to obtain 4-chloro-2,3-dimethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-2,3-dimethylphenoxy)ethanol. Subsequent reaction with ethylene glycol and N,N-dimethylethylenediamine under controlled conditions yields the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

N’-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
  • N’-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride

Uniqueness

N’-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to the presence of the 4-chloro-2,3-dimethylphenoxy group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O2.ClH/c1-13-14(2)16(6-5-15(13)17)21-12-11-20-10-8-18-7-9-19(3)4;/h5-6,18H,7-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKHAGOFTPVVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCCOCCNCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
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N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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